((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide
Overview
Description
((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide is an organophosphorus compound that contains a sulfoxide group and a phosphine oxide group. This compound is notable for its unique structural features, which include multiple aromatic rings and a sulfoxide moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of ((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a sulfoxide-containing reagent. One common method is the reaction of diphenylphosphine oxide with methylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds.
Scientific Research Applications
((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism by which ((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. The phosphine oxide group can act as a ligand, coordinating with metal ions and affecting their catalytic activity. These interactions can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
((Methylsulfinyl)(phenyl)methyl)diphenylphosphine oxide can be compared with other similar compounds, such as:
Diphenylphosphine oxide: Lacks the sulfoxide group and has different reactivity and applications.
Methylsulfinylbenzene: Contains a sulfoxide group but lacks the phosphine oxide moiety.
Triphenylphosphine oxide: Contains three phenyl groups attached to the phosphorus atom but lacks the sulfoxide group.
The uniqueness of this compound lies in its combination of a sulfoxide and a phosphine oxide group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
[diphenylphosphoryl(methylsulfinyl)methyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2PS/c1-24(22)20(17-11-5-2-6-12-17)23(21,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVRLBODCBMPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50527414 | |
Record name | [(Methanesulfinyl)(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87763-01-7 | |
Record name | [(Methanesulfinyl)(phenyl)methyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50527414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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